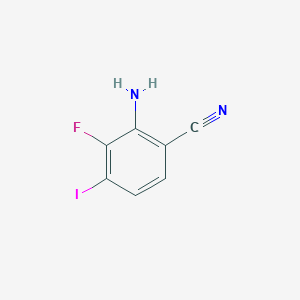

2-Amino-3-fluoro-4-iodobenzonitrile

Description

Properties

IUPAC Name |

2-amino-3-fluoro-4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENQXWJWJUWAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-3-fluoro-4-iodobenzonitrile (CAS No. 1823951-34-3) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with an amino group, a fluorine atom, and an iodine atom. Its molecular formula is with a molecular weight of 223.02 g/mol. The presence of halogens like fluorine and iodine can significantly influence the compound's biological interactions due to their electronegativity and steric effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that halogenated benzonitriles can inhibit kinases, which are critical in cell signaling pathways.

- Receptor Binding : The structural characteristics allow for potential binding to various receptors, including those involved in neurotransmission and cell proliferation. Fluorinated compounds often exhibit enhanced binding affinity due to increased lipophilicity.

Anticancer Activity

A study investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity against several cancer types, including breast and lung cancer cells. The mechanism was proposed to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted its potential as a lead compound in drug discovery:

- Synergistic Effects : Research indicates that when combined with other agents, such as non-steroidal anti-inflammatory drugs (NSAIDs), this compound can enhance therapeutic efficacy while reducing side effects.

- Computational Studies : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins, revealing critical residues involved in binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-3-fluoro-4-iodobenzonitrile with structurally related benzonitrile derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Findings:

Electronic Effects: The fluorine and iodine in this compound create a strong electron-withdrawing environment, deactivating the aromatic ring and directing electrophilic substitutions to specific positions. This contrasts with 4-Amino-2,5-difluorobenzonitrile, where dual fluorines further increase electron withdrawal but lack iodine’s versatility. The trifluoromethyl group in 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile provides even greater electron withdrawal, enhancing stability in harsh reaction conditions.

Steric Considerations: The iodine atom in the target compound introduces significant steric bulk, which can hinder reactions requiring planar transition states (e.g., cyclizations). This differs from smaller halogens like chlorine in 2-Amino-4-chloro-5-methoxybenzonitrile.

Biological Interactions: Fluorine’s electronegativity in this compound improves binding to hydrophobic pockets in enzymes, a property shared with 4-Amino-2,5-difluorobenzonitrile. However, iodine’s polarizability may enhance interactions with aromatic residues in proteins. Methoxy-containing analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) exhibit increased solubility but reduced metabolic stability due to O-demethylation pathways.

Synthetic Utility: Iodine in the target compound enables Suzuki-Miyaura couplings, a feature absent in non-iodinated analogs like 4-Amino-2,5-difluorobenzonitrile. Fluorine facilitates nucleophilic aromatic substitution reactions, as seen in the synthesis of trifluoromethylated heterocycles (e.g., pyrazolo[4,3-d]pyrimidines).

Preparation Methods

Iodination of Fluorobenzonitrile Derivatives

- Starting Material: A fluorobenzonitrile derivative, such as 3-fluorobenzonitrile or 4-fluorobenzonitrile, is used as the substrate.

- Reagents and Conditions: Iodination is commonly performed using iodine sources such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of catalysts or acidic media (e.g., acetic acid).

- Reaction Parameters: Temperature control (0–5°C) is critical to avoid over-iodination and to improve regioselectivity.

- Outcome: Iodine is introduced selectively at the 4-position relative to the fluorine substituent, yielding 3-fluoro-4-iodobenzonitrile intermediates.

Introduction of the Amino Group

- Method 1: Nucleophilic Aromatic Substitution (NAS): The amino group can be introduced by substitution of a suitable leaving group (e.g., nitro or halogen) with ammonia or amines under controlled conditions.

- Method 2: Reduction of Nitro Precursors: Alternatively, a nitro group can be introduced at the amino position and subsequently reduced to the amino group using catalytic hydrogenation or chemical reducing agents.

- Reaction Conditions: Use of ammonia or ammonium hydroxide in solvents such as ethanol or aqueous media, often under reflux.

- Purification: Gradient elution flash chromatography or preparative HPLC is used to isolate the pure amino-substituted product.

Industrial Scale Production

- Scale-Up Considerations: Industrial synthesis focuses on optimizing yield and purity, employing continuous flow reactors for precise control of reaction parameters.

- Catalysts and Solvents: Selection of catalysts (e.g., copper salts for amination) and solvents (e.g., acetic acid, ethanol) is optimized for reaction efficiency.

- Purification Techniques: Automated chromatographic methods and crystallization under controlled temperature to ensure product stability, especially considering the sensitivity of the iodine substituent to photolytic cleavage.

Comparative Data Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Iodination | 3-Fluorobenzonitrile | Iodine monochloride (ICl), Acetic acid, 0–5°C | 60–70 | Temperature critical for regioselectivity |

| Amination (NAS) | 3-Fluoro-4-iodobenzonitrile | Ammonia or ammonium hydroxide, Ethanol, reflux | 50–65 | Requires careful control to avoid side reactions |

| Amination (Reduction) | 3-Fluoro-4-iodonitrobenzonitrile | Catalytic hydrogenation (Pd/C), H2 gas | 70–80 | Cleaner conversion, but requires nitro intermediate |

| Purification | Crude product | Flash chromatography (hexane:EtOAc gradient) | — | Gradient elution essential due to polarity |

Research Findings and Optimization Notes

- Yield Variability: Literature reports yields ranging from 40% to 80% depending on reaction temperature, catalyst choice, and purification methods. Strict temperature control during iodination significantly improves regioselectivity and yield.

- Electronic Effects: The fluorine substituent exerts an electron-withdrawing effect, influencing the reactivity of the aromatic ring and directing electrophilic substitution to the 4-position for iodination.

- Purification Challenges: The presence of polar amino and nitrile groups alongside bulky iodine complicates purification. Gradient elution in chromatography and preparative HPLC with C18 columns are recommended to achieve high purity.

- Stability Considerations: The iodine substituent is prone to photolytic cleavage; therefore, storage under dry, dark conditions at 2–8°C is advised to maintain compound integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.